molecular formula C6H9NO2 B2917650 3,4-Dimethylpyrrolidine-2,5-dione CAS No. 33425-47-7

3,4-Dimethylpyrrolidine-2,5-dione

Cat. No.: B2917650
CAS No.: 33425-47-7
M. Wt: 127.143
InChI Key: KKDOXQYWUITYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylpyrrolidine-2,5-dione is an organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . It is a derivative of pyrrolidine, characterized by the presence of two methyl groups at the 3 and 4 positions and two keto groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylpyrrolidine-2,5-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of 3,4-dimethylsuccinic acid with ammonia or an amine, followed by cyclization to form the pyrrolidine ring . The reaction conditions often include heating and the use of solvents such as ethanol or water to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dimethylpyrrolidine-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDOXQYWUITYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 g of 2,3-dimethylsuccinic acid (a mixture of D-, L-, and meso-isomers) was added to 10 ml of 28% aqueous ammonium solution. The mixture was heated and stirred at about 60° C. for 1 hour. After cooling, to the reaction mixture was added aqueous hydrochloric acid solution so as to neutralize, and then the mixture was extrated twice with 10 ml of ethyl acetate. The extract was concentrated to obtain 0.73 g of 2,3-dimethylsuccinimide (a mixture of D-, L, and meso-isomers).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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